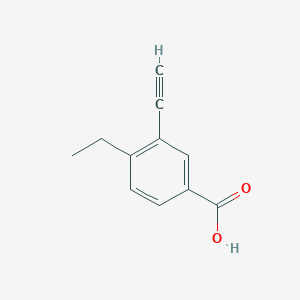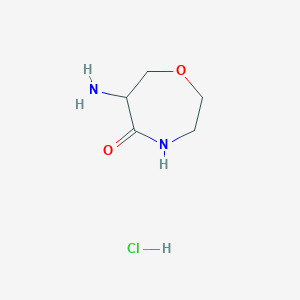
6-Amino-1,4-oxazepan-5-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1,4-oxazepan-5-one hydrochloride is an organic compound with the molecular formula C5H11ClN2O2 . It has a molecular weight of 166.61 .
Molecular Structure Analysis
The molecular structure of 6-Amino-1,4-oxazepan-5-one hydrochloride can be represented by the SMILES notation:N[C@H]1C(=O)NCCOC1.Cl . This notation provides a way to represent the structure using ASCII strings. The structure includes a seven-membered ring containing nitrogen and oxygen atoms . Physical And Chemical Properties Analysis
6-Amino-1,4-oxazepan-5-one hydrochloride is a powder at room temperature . It has a molecular weight of 166.61 . The compound’s InChI code is1S/C5H10N2O2.ClH/c6-4-3-9-2-1-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H .
Mechanism of Action
6-Amino-1,4-oxazepan-5-one;hydrochloride acts as an agonist of GABA receptors. GABA is the main inhibitory neurotransmitter in the central nervous system. This compound binds to GABA receptors and enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in sedation and sleep induction.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It has been shown to increase slow wave sleep and decrease wakefulness. This compound also increases the duration of REM sleep. In addition, this compound has been shown to decrease anxiety and improve mood.
Advantages and Limitations for Lab Experiments
6-Amino-1,4-oxazepan-5-one;hydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical and clinical trials, making it a well-characterized compound. However, its use is limited by its side effects, which include dizziness, nausea, and somnolence.
Future Directions
There are a number of future directions for the study of 6-Amino-1,4-oxazepan-5-one;hydrochloride. One direction is the development of more selective GABA receptor agonists that have fewer side effects. Another direction is the study of the role of this compound in the treatment of anxiety and depression. Finally, the use of this compound in combination with other drugs for the treatment of insomnia and other sleep disorders should be explored.
Conclusion:
This compound is a GABA receptor agonist that has been studied extensively for its potential use in the treatment of insomnia and other sleep disorders. It has been shown to be effective in improving sleep quality and duration, but its use is limited by its side effects. This compound has a number of advantages and limitations for lab experiments, and there are a number of future directions for its study.
Synthesis Methods
6-Amino-1,4-oxazepan-5-one;hydrochloride can be synthesized by a number of methods. One method involves the reaction of 4-chlorobutyronitrile with ethyl oxalate to form 4-chlorobutyric acid ethyl ester. This ester is then reacted with hydroxylamine to form 4-chlorobutyric acid hydroxamic acid. The hydroxamic acid is then reacted with phosgene to form 4-chlorobutyric acid chloroformate, which is then reacted with 2-aminoethanol to form this compound.
Scientific Research Applications
6-Amino-1,4-oxazepan-5-one;hydrochloride has been studied extensively in preclinical and clinical trials. It has been shown to be effective in improving sleep quality and duration in patients with insomnia. This compound has also been studied for its potential use in the treatment of anxiety and depression. In addition, this compound has been shown to have anticonvulsant and analgesic effects.
Safety and Hazards
properties
IUPAC Name |
6-amino-1,4-oxazepan-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-4-3-9-2-1-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYQSMBTKWYNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C(=O)N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

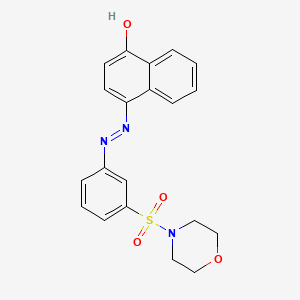

![3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2947091.png)
![(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride](/img/structure/B2947093.png)
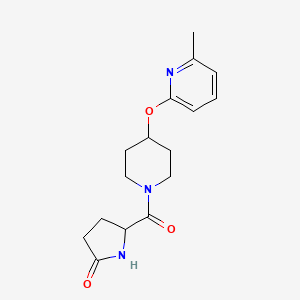
![N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2947097.png)

![7-Chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2947100.png)

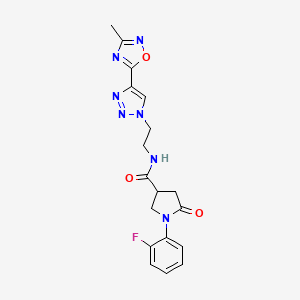
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide](/img/no-structure.png)
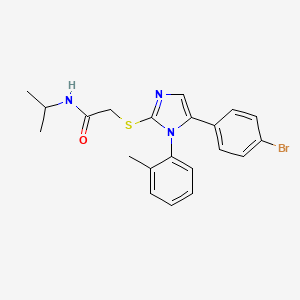
![(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2947109.png)
